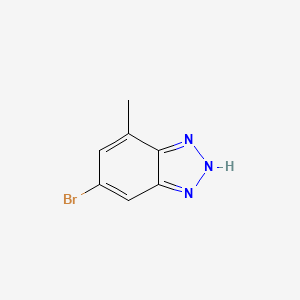

5-bromo-7-methyl-1H-1,2,3-benzotriazole

Description

Significance of Nitrogen Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. bldpharm.com These structures are fundamental to the field of organic chemistry and are omnipresent in nature, forming the core of many essential biological molecules like nucleic acids, vitamins, and hormones. myskinrecipes.com The significance of nitrogen heterocycles is underscored by their extensive applications across various scientific and industrial sectors. In medicinal chemistry, they are a cornerstone of drug design; an analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals incorporate a nitrogen heterocycle in their structure. evitachem.com This prevalence is due to their ability to engage in a wide range of biological activities, leading to their use as antibacterial, antiviral, and anticancer agents. bldpharm.commyskinrecipes.com

Beyond pharmaceuticals, nitrogen heterocycles are integral to the development of modern agrochemicals, with over 70% of crop protection agents featuring these structural motifs. evitachem.com Their utility also extends to materials science, where they serve as building blocks for functional materials such as conducting polymers and dyes. bldpharm.com Furthermore, their unique electronic properties make them effective corrosion inhibitors for various metals and alloys. evitachem.com The versatility, diverse reactivity, and structural variability of nitrogen heterocycles establish them as indispensable building blocks in modern organic synthesis. bldpharm.comcymitquimica.combldpharm.com

Overview of Substituted Benzotriazoles in Advanced Chemical Studies

Among the vast family of nitrogen heterocycles, benzotriazoles represent a significant class of fused heterocyclic compounds, characterized by a benzene (B151609) ring fused to a 1,2,3-triazole ring. gsconlinepress.comwikipedia.org The parent compound, 1H-Benzotriazole, is a weak acid and can act as a versatile reactant in organic synthesis, serving as a leaving group, an electron-donor, or a precursor for various functional groups. wikipedia.orgnih.gov

The true value of the benzotriazole (B28993) core in advanced chemical studies lies in its capacity to be substituted with various functional groups, creating a vast library of derivatives with tailored properties. ijrrjournal.com These substituted benzotriazoles are subjects of extensive research due to their broad spectrum of pharmacological activities. scispace.comresearchgate.net By modifying the benzotriazole scaffold with different substituents, chemists can fine-tune the molecule's biological and physical properties. ijrrjournal.com For instance, the introduction of chloro-, bromo-, and methyl- groups has been shown to produce analogues with significant antiprotozoal activity. gsconlinepress.com

Research has demonstrated that substituted benzotriazoles possess potential as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijrrjournal.comgsconlinepress.com Their mechanism of action can be diverse, from inhibiting specific enzymes like protein kinases to modulating the biological activity of other linked heterocyclic rings. nih.gov The ability to synthesize these derivatives through various methods, including cyclocondensation of o-phenylenediamines or N-alkylation techniques, makes them accessible and attractive scaffolds for drug discovery and materials science. gsconlinepress.comgsconlinepress.com

Specific Focus on 5-bromo-7-methyl-1H-1,2,3-benzotriazole within Current Research Paradigms

Within the diverse family of substituted benzotriazoles, this compound (CAS Number: 1352530-58-5) emerges as a distinct compound for specialized chemical research. bldpharm.com Its structure is defined by the core benzotriazole fused ring system, with a bromine atom and a methyl group attached to the benzene portion of the molecule at positions 5 and 7, respectively. The presence of these specific substituents—an electron-withdrawing bromine atom and an electron-donating methyl group—is anticipated to modulate the electronic properties and reactivity of the benzotriazole ring system, making it a valuable intermediate or building block in organic synthesis. bldpharm.comuni.lu

This compound exists in tautomeric forms, with the name 6-bromo-4-methyl-2H-benzotriazole also referring to the same chemical entity, highlighting the different possible positions of the proton on the triazole ring. uni.lu While extensive, peer-reviewed studies detailing specific applications of this particular derivative are not widely available, its chemical identity and properties are established, and it is supplied as a compound for research use. bldpharm.combldpharm.com Its utility in contemporary research paradigms lies in its potential role in the synthesis of more complex molecules, particularly in medicinal chemistry where halogenated and methylated heterocycles are of significant interest for developing new therapeutic agents. myskinrecipes.com The bromine atom, for example, provides a reactive site for cross-coupling reactions, a powerful tool for carbon-carbon bond formation in advanced synthesis. myskinrecipes.com

The fundamental properties of this compound are summarized in the tables below, based on available chemical database information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1352530-58-5 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Monoisotopic Mass | 210.9745 Da |

| IUPAC Name | 4-bromo-6-methyl-2H-benzotriazole |

| InChI | InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) |

| InChIKey | AWZVOWGMSCDYMP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=NNN=C12)Br |

| XlogP (Predicted) | 2.1 |

Data sourced from PubChemLite. uni.lu

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section) for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.98178 | 133.5 |

| [M+Na]⁺ | 233.96372 | 148.8 |

| [M-H]⁻ | 209.96722 | 136.9 |

| [M+NH₄]⁺ | 229.00832 | 154.9 |

| [M+K]⁺ | 249.93766 | 137.0 |

| [M+HCOO]⁻ | 255.97270 | 153.4 |

CCS (Collision Cross Section) values predicted using CCSbase. Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZVOWGMSCDYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNN=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354777-43-7 | |

| Record name | 5-bromo-7-methyl-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Bromo 7 Methyl 1h 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 5-bromo-7-methyl-1H-1,2,3-benzotriazole, with a molecular formula of C7H6BrN3, specific chemical shifts and coupling constants would provide definitive evidence for the arrangement of its atoms.

1H NMR Analysis of Proton Environments and Coupling

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons in the molecule. The aromatic region would likely display signals for the two protons on the benzene (B151609) ring, and their splitting patterns would be indicative of their coupling with each other. The methyl group would present a characteristic singlet in the aliphatic region of the spectrum. The proton attached to the triazole nitrogen would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | (Not available) | (Not available) |

| Aromatic CH | (Not available) | (Not available) |

| Methyl (CH₃) | (Not available) | Singlet |

| NH | (Not available) | Broad Singlet |

Note: This table is predictive, as no experimental data has been found.

13C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. For this compound, seven distinct carbon signals would be anticipated. The chemical shifts of the aromatic carbons would be influenced by the bromine and methyl substituents, as well as the fused triazole ring. The methyl carbon would appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | (Not available) |

| Aromatic C-CH₃ | (Not available) |

| Aromatic CH | (Not available) |

| Aromatic CH | (Not available) |

| Aromatic C (fused to triazole) | (Not available) |

| Aromatic C (fused to triazole) | (Not available) |

| Methyl (CH₃) | (Not available) |

Note: This table is predictive, as no experimental data has been found.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include N-H stretching vibrations from the triazole ring, C-H stretching from the aromatic ring and the methyl group, C=C stretching from the benzene ring, and N=N stretching from the triazole ring. The C-Br stretching vibration would likely appear in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | (Not available) |

| Aromatic C-H Stretch | (Not available) |

| Aliphatic C-H Stretch | (Not available) |

| C=C Stretch (Aromatic) | (Not available) |

| N=N Stretch | (Not available) |

| C-Br Stretch | (Not available) |

Note: This table is predictive, as no experimental data has been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation analysis would likely involve the loss of nitrogen gas (N₂) from the triazole ring, a common fragmentation pathway for benzotriazoles.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | (Not available) |

| [M+2]⁺ | (Not available) |

| [M-N₂]⁺ | (Not available) |

Note: This table is predictive, as no experimental data has been found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A crystal structure of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state.

Elucidation of Tautomeric Forms and Isomeric Composition in Crystalline Phase

A key aspect that X-ray crystallography could resolve for this compound is the dominant tautomeric form in the solid state. Benzotriazoles can exist in different tautomeric forms depending on the position of the proton on the triazole ring. For this compound, the proton could reside on the N1 or N3 position of the triazole ring. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any hydrogen bonding or other non-covalent interactions.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its solid-state packing. While specific crystallographic data for this exact compound is not publicly available in the searched resources, the analysis of related halogenated benzotriazole (B28993) structures provides a strong predictive framework for understanding its supramolecular architecture. The key interactions expected to govern the crystal packing include hydrogen bonding, halogen bonding, and π-π stacking.

The benzotriazole moiety itself is a versatile player in forming non-covalent interactions. The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the other two nitrogen atoms). This dual functionality often leads to the formation of robust hydrogen-bonded networks. In the case of this compound, it is anticipated that the N-H group of one molecule will form a hydrogen bond with a nitrogen acceptor of an adjacent molecule, leading to the formation of chains or dimeric motifs.

The planar benzotriazole ring system also allows for the formation of π-π stacking interactions. These interactions, arising from the attractive forces between aromatic rings, are expected to contribute to the stabilization of the crystal lattice. The specific geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric bulk of the methyl and bromo substituents.

The substitution pattern on the benzene ring, with a bromine atom and a methyl group, is known to influence the electronic properties and steric profile of the molecule, which in turn affects the strength and nature of the intermolecular interactions. For instance, the position of these substituents can impact the dipole moment of the molecule and the accessibility of the nitrogen atoms for hydrogen and halogen bonding. Research on variously substituted benzotriazoles has shown that the specific substitution pattern is a primary determinant of the ligand's binding affinity and the supramolecular architecture. nih.gov

Computational and Theoretical Investigations of 5 Bromo 7 Methyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics of molecules like 5-bromo-7-methyl-1H-1,2,3-benzotriazole. These calculations provide a detailed picture of the molecule's orbitals and electron distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.govscispace.com

For substituted benzotriazoles, the HOMO is typically localized over the fused benzene (B151609) ring and the triazole system, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is also distributed across the aromatic system. In the case of this compound, the electron density distribution is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group.

Molecular electrostatic potential (MEP) maps are used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the triazole ring and the bromine atom, making them susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

The presence of bromine and methyl substituents on the benzotriazole (B28993) ring significantly modulates its electronic properties. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, which can lower the energy of the molecular orbitals. researchgate.net The methyl group at the 7-position is an electron-donating group, which tends to increase the energy of the molecular orbitals.

| Compound | HOMO Energy (Illustrative) | LUMO Energy (Illustrative) | Dipole Moment (Illustrative) |

|---|---|---|---|

| 1H-1,2,3-Benzotriazole | -6.2 eV | -0.9 eV | 4.1 D |

| 5-Bromo-1H-1,2,3-benzotriazole | -6.4 eV | -1.1 eV | 3.5 D |

| 7-Methyl-1H-1,2,3-benzotriazole | -6.1 eV | -0.8 eV | 4.3 D |

| This compound | -6.3 eV | -1.0 eV | 3.8 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can provide insights into its conformational flexibility, vibrational motions, and interactions with other molecules, such as solvents or biological macromolecules.

For a relatively rigid molecule like this compound, MD simulations can reveal information about the planarity of the ring system and the rotational freedom of the methyl group. Furthermore, these simulations are crucial for understanding how the molecule interacts with its environment through non-covalent interactions like hydrogen bonding, halogen bonding, and van der Waals forces. This is particularly important for predicting its behavior in different solvents or its binding affinity to a biological target.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the reactivity of this compound and elucidate potential reaction pathways. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of its reactivity.

Electrophilic substitution reactions are common for benzotriazoles and typically occur at the 4- and 7-positions of the benzene ring, as well as the N1- and N2-positions of the triazole ring. chemicalbook.com The presence of the bromine and methyl groups in this compound will direct incoming electrophiles to specific positions. The electron-donating methyl group at position 7 would activate the ring towards electrophilic attack, while the electron-withdrawing bromine at position 5 would deactivate it. Computational studies can model the transition states of these reactions to determine the most likely products.

Solvent Effects on Theoretical Calculations

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Theoretical calculations can incorporate solvent effects using implicit or explicit solvent models. For a polar molecule like this compound, the choice of solvent can affect its tautomeric equilibrium and the energies of its molecular orbitals.

Computational studies on related benzotriazole derivatives have shown that polar solvents can stabilize charged intermediates and transition states, thereby affecting reaction rates and pathways. Therefore, including solvent effects in the theoretical calculations for this compound is essential for obtaining results that are comparable to experimental observations in solution.

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 7 Methyl 1h 1,2,3 Benzotriazole

Influence of Bromine and Methyl Substituents on Chemical Reactivity

The reactivity of the benzotriazole (B28993) core in 5-bromo-7-methyl-1H-1,2,3-benzotriazole is significantly influenced by the bromo and methyl groups attached to the benzene (B151609) ring. The methyl group at position 7 is an electron-donating group through inductive and hyperconjugation effects. This increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions. Conversely, the bromine atom at position 5 is an electron-withdrawing group via its inductive effect, which deactivates the ring towards electrophiles. However, bromine can also donate electron density through resonance, which can influence the regioselectivity of substitution reactions.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromine | 5 | Inductively withdrawing, Resonance donating | Deactivating, Ortho-, Para-directing |

| Methyl | 7 | Inductively donating, Hyperconjugation | Activating, Ortho-, Para-directing |

Nucleophilic and Electrophilic Substitution Reactions on the Benzotriazole Core

The benzotriazole system can undergo both nucleophilic and electrophilic substitution reactions, although the latter are more common on the aromatic ring.

Electrophilic Aromatic Substitution: The positions for electrophilic attack on the benzene ring are directed by the existing substituents. The methyl group at C7 directs incoming electrophiles to the ortho (C6) and para (C4) positions. The bromine at C5 directs to its ortho (C4 and C6) and para (none available) positions. Therefore, the C4 and C6 positions are the most likely sites for electrophilic attack due to the concerted directing effects of both the methyl and bromo groups.

Nucleophilic Substitution: The triazole ring of benzotriazole is relatively electron-rich, making nucleophilic substitution on the ring itself less favorable unless activated. However, N-alkylation is a common reaction, proceeding via nucleophilic attack of a nitrogen atom of the triazole ring on an electrophilic carbon. This can lead to a mixture of N1- and N2-substituted products. gsconlinepress.com The bromine atom on the benzene ring can potentially undergo nucleophilic aromatic substitution, particularly if activated by strongly electron-withdrawing groups, though this typically requires harsh reaction conditions.

Table 2: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagent Type | Predicted Site of Reaction | Rationale |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C4 and C6 positions | Concerted ortho-, para-directing effects of methyl and bromo groups. |

| N-Alkylation | Alkyl halide | N1 and N2 positions | Nucleophilic character of the triazole nitrogens. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | C5 position (replacing Br) | Requires activation and harsh conditions. |

Interconversion Mechanisms of Isomeric Forms

This compound can exist in two tautomeric forms: the 1H- and the 2H-isomers, where the proton is located on the N1 or N2 nitrogen of the triazole ring, respectively. The 1H-tautomer is generally the more stable form for benzotriazoles. researchgate.net The interconversion between these tautomers occurs through proton transfer, which can be facilitated by solvent molecules or other proton donors/acceptors in the reaction medium. The specific substituents on the benzene ring can influence the tautomeric equilibrium, although for most substituted benzotriazoles, the 1H-form predominates in both solution and the solid state. researchgate.net

Role as a Synthetic Auxiliary or Leaving Group in Organic Transformations

Benzotriazole and its derivatives are widely recognized as versatile synthetic auxiliaries. nih.gov 1H-Benzotriazole can react with a variety of compounds to introduce the benzotriazolyl group, which can then act as an excellent leaving group in subsequent nucleophilic substitution reactions. For instance, N-acylbenzotriazoles are effective acylating agents for the synthesis of amides, esters, and ketones.

In the context of this compound, it can be envisioned to function similarly. After N-acylation, the resulting N-acyl-5-bromo-7-methylbenzotriazole could be used to transfer the acyl group to various nucleophiles, with the 5-bromo-7-methylbenzotriazolide anion acting as a stable leaving group. The substituents on the benzene ring may subtly modify the leaving group ability of the benzotriazolide anion.

Cycloaddition Reactions and Heterocycle Formation

Benzotriazoles can participate in cycloaddition reactions to form more complex heterocyclic systems. One notable reaction is the [3+2] cycloaddition of benzynes with azides to afford benzotriazoles. mdpi.com While this is a synthetic route to the benzotriazole core itself, the reverse reaction, the extrusion of dinitrogen (N₂) from the triazole ring, can lead to reactive intermediates that undergo further reactions.

Photolysis of benzotriazoles can lead to the extrusion of N₂ to generate a diradical intermediate. mdpi.com This diradical can then undergo intramolecular cyclization or intermolecular reactions. For this compound, such a diradical intermediate could potentially be trapped by various dienophiles or dipolarophiles to construct novel fused heterocyclic frameworks.

Advanced Research Applications and Methodologies Involving 5 Bromo 7 Methyl 1h 1,2,3 Benzotriazole Analogues

Contributions to Novel Materials Science Development

The unique molecular architecture of 5-bromo-7-methyl-1H-1,2,3-benzotriazole analogues makes them attractive building blocks for the creation of new materials with enhanced properties. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group, combined with the inherent characteristics of the benzotriazole (B28993) ring system, provides a platform for designing materials with specific optical, electronic, and thermal properties.

Functionalization for Polymer Systems

The incorporation of this compound analogues into polymer structures is a key strategy for developing advanced polymer systems with tailored functionalities. These benzotriazole units can be integrated into the polymer backbone or attached as pendant groups, imparting unique characteristics to the resulting materials. The substitution pattern on the benzotriazole ring plays a crucial role in determining the final properties of the polymer, such as its solubility, thermal stability, and electrochemical behavior. metu.edu.tr

Donor-acceptor-donor type π-conjugated monomers are often synthesized to explore the impact of the acceptor unit's strength on the electrochemical and optoelectronic properties of the resulting polymers. metu.edu.tr By altering substituents, their positions, and the strength of donor groups, polymers with varied redox behaviors, optical band gaps, and multiple achievable colored states can be obtained. metu.edu.tr

For instance, benzotriazole-containing conjugated polymers have been synthesized for various organic electronic applications. These polymers often exhibit good solubility, desirable optical and electronic properties, and are synthetically accessible, making them suitable for use in electrochromics, organic solar cells, and organic light-emitting diodes (OLEDs). rsc.org

Below is a table summarizing the properties of different functionalized benzotriazole-based polymers:

| Polymer | Acceptor Unit | Donor Unit(s) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Optical Band Gap (Eg,op) (eV) |

| P(TBT-TBTh) | Benzotriazole | Thiophene, Benzothiadiazole | -5.29 | -3.78 | 1.51 |

| P(TBT-F-TBTh) | Fluorinated Benzotriazole | Thiophene, Benzothiadiazole | -5.41 | -3.83 | 1.58 |

This table presents data on the electronic properties of benzotriazole-based copolymers, demonstrating the effect of fluorination on the energy levels and band gap. nih.gov

Design of Advanced Organic Electronic Components

Analogues of this compound are being actively investigated for their potential in the design of advanced organic electronic components, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The benzotriazole moiety is considered a moderately electron-deficient building block, which is advantageous for creating materials with specific charge-transport properties. rsc.org

In the context of OFETs, donor-π-acceptor-π-donor compounds based on a 2H-benzo[d] metu.edu.trnih.govnih.govtriazole core have been characterized as p-type semiconductors. nih.gov The introduction of different substituents allows for the modulation of the semiconductor's donor ability, which in turn influences the device performance. nih.gov The charge-transport properties of these materials are typically evaluated by fabricating top-contact/bottom-gate OFETs. nih.gov

The performance of these benzotriazole derivatives in organic electronic devices is summarized in the table below:

| Benzotriazole Derivative | Application | Key Performance Metric |

| Alkylbenzotriazole Copolymers | Ambipolar Light-Emitting OFETs | Electron mobilities > 0.01 cm²/Vs |

| Alkylbenzotriazole Copolymers | All-Polymer Solar Cells | Open-circuit voltages > 1.2 V |

This table highlights the performance of novel high electron-affinity conjugated copolymers based on alkylbenzotriazole and benzothiadiazole in organic electronic devices. rsc.org

Role in Catalysis and Reaction Promotion

The nitrogen-rich core of this compound analogues, along with the electronic influence of the bromo and methyl substituents, makes them excellent candidates for applications in catalysis. They can act as ligands for metal catalysts or function as organocatalysts themselves, promoting a variety of chemical transformations with high efficiency and selectivity.

Organocatalysis and Metal-Catalyzed Processes

In the realm of organocatalysis, polymer-supported benzotriazoles have been utilized for the generation of chemical libraries, such as a tetrahydroquinoline library. nih.gov The application of halogen bonding, a directional noncovalent interaction, is also being explored in organocatalysis, where halogenated compounds can act as Lewis acids. mdpi.com

More prominently, benzotriazole derivatives serve as versatile ligands in metal-catalyzed reactions. Their ability to coordinate with transition metals through the nitrogen atoms of the triazole ring allows for the formation of stable and catalytically active complexes. These complexes have been successfully employed in a range of coupling reactions, which are fundamental processes in organic synthesis. rsc.org For example, palladium complexes with benzotriazole derivative ligands have shown catalytic activity in the Mizoroki-Heck reaction. redalyc.org Similarly, rhodium complexes have been used in the coupling of benzotriazoles with allenes. nih.gov

The following table presents examples of metal-catalyzed reactions where benzotriazole derivatives have been used as ligands:

| Reaction Type | Metal Catalyst | Benzotriazole Ligand Type |

| Mizoroki-Heck Reaction | Palladium | 1,3-phenylenebis((1H-benzotriazol-1-yl)methanone) |

| Coupling of Benzotriazoles and Allenes | Rhodium | Diphosphine-benzotriazole complexes |

| Aniline (B41778) Oxidation | Transition Metal Complexes | 2-Fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide |

This table showcases the application of benzotriazole-based ligands in various metal-catalyzed transformations. nih.govredalyc.orgnih.gov

Mechanistic Studies of Catalytic Activity

Understanding the mechanism of catalytic reactions is crucial for the rational design of more efficient catalysts. Detailed mechanistic studies have been conducted on reactions catalyzed by benzotriazole-metal complexes. For instance, the mechanism of the rhodium-catalyzed coupling of benzotriazoles and allenes has been investigated through a combination of experimental and computational techniques. nih.govnih.gov

These studies have revealed that the reaction proceeds through a catalytic cycle involving oxidative addition, hydrometalation, and reductive elimination. nih.gov The regioselectivity of the reaction (i.e., whether the allene (B1206475) couples to the N1 or N2 position of the benzotriazole) can be controlled by the choice of the diphosphine ligand on the rhodium center. nih.gov Computational analyses, such as DFT calculations, have been instrumental in elucidating the kinetic preferences for different reaction pathways and understanding the role of non-covalent interactions in directing the reaction outcome. nih.gov

Key steps in the proposed catalytic cycle for the Rh-catalyzed coupling of benzotriazole and allenes include:

Oxidative Addition: The N-H bond of the benzotriazole adds to the Rh(I) complex.

Hydrometalation: The Rh-H species adds across the allene double bond.

Reductive Elimination: The coupled product is released, regenerating the active catalyst.

Mechanistic investigations have also highlighted the potential for catalyst deactivation pathways, such as the formation of rhodacycles from the coupling of allene molecules. nih.gov A thorough understanding of these mechanistic details is essential for optimizing reaction conditions and developing more robust and selective catalytic systems based on this compound analogues.

Future Directions and Emerging Research Avenues for Substituted Benzotriazoles

Development of Novel Synthetic Methodologies

The synthesis of benzotriazole (B28993) derivatives has traditionally relied on methods such as the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.com While effective, conventional techniques often come with drawbacks like the use of harsh reagents, long reaction times, and the generation of toxic waste. scholarsresearchlibrary.com Future research is increasingly focused on developing greener, more efficient, and versatile synthetic strategies.

Key emerging methodologies include:

Green Chemistry Approaches: Techniques like microwave irradiation, ultrasonication, and solvent-free reactions are gaining traction. scholarsresearchlibrary.com These methods offer significant advantages, including shorter reaction times, operational simplicity, higher yields, and a reduced environmental footprint. scholarsresearchlibrary.com

One-Pot Syntheses: The development of one-pot, multi-component reactions is a significant area of interest. These processes combine several reaction steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. gsconlinepress.com

Novel Building Blocks: Researchers are exploring unconventional starting materials and reagents. For example, a novel method utilizes dichloromethane (B109758) (DCM) as a C-1 surrogate for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles under mild conditions, highlighting the innovative use of common solvents as building blocks. nih.gov

These advancements are crucial for the sustainable production of both existing and novel benzotriazole derivatives, such as 5-bromo-7-methyl-1H-1,2,3-benzotriazole, facilitating their broader application in research and industry.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new substituted benzotriazoles. By simulating molecular structures and interactions, researchers can predict the properties and biological activities of novel compounds before their synthesis, saving significant time and resources.

Future research in this domain will likely focus on:

Structure-Based Drug Design: For medicinal applications, molecular docking is used to predict how benzotriazole derivatives will bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of potent and selective inhibitors for various diseases. For instance, derivatives have been designed as inhibitors of fungal cytochrome P450 lanosterol (B1674476) 14-α demethylase. nih.gov

Predicting Reactivity and Stability: High-level ab initio methods and Density Functional Theory (DFT) calculations are employed to study the electronic structure, stability, and chemical reactivity of benzotriazole derivatives. researchgate.netnih.gov Understanding the frontier molecular orbitals (HOMO-LUMO) helps in predicting how a molecule like this compound will behave in chemical reactions. researchgate.net

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Early-stage in silico screening helps to identify molecules with favorable pharmacokinetic profiles and low potential for toxicity, reducing late-stage failures in drug development. hilarispublisher.com

Machine Learning and AI: The integration of machine learning algorithms can analyze large datasets of known benzotriazole compounds and their activities to identify complex structure-activity relationships (SAR) and design new molecules with enhanced properties. mdpi.com

The synergy between computational prediction and experimental validation will accelerate the discovery of new benzotriazoles with optimized performance for specific applications.

Exploration of New Chemical Reactivity Profiles

While the fundamental reactivity of the benzotriazole ring is well-understood, researchers are continuously uncovering new and synthetically useful transformations. chemicalbook.com These novel reactions expand the chemical toolbox available for modifying the benzotriazole scaffold and creating complex molecular architectures.

Emerging areas of reactivity research include:

Ring-Cleavage Chemistry: Benzotriazoles can undergo a Dimroth-type equilibrium, leading to ring cleavage that forms reactive ortho-amino arenediazonium or α-diazo-imine species. researchgate.net Initially an underdeveloped area, recent strategies have harnessed this unique reactivity to enable the synthesis of diverse and valuable heterocyclic compounds. researchgate.netacs.org This ring-opening chemistry provides a powerful pathway to novel molecular frameworks that would be difficult to access through other means.

Benzotriazole as a Synthetic Auxiliary: The benzotriazole group is an excellent leaving group, which makes it a versatile activating group in organic synthesis. ijpp.org.innbinno.com It can facilitate a wide range of reactions by stabilizing intermediates or activating adjacent functional groups, enabling the introduction of various nucleophiles. ijpp.org.in

Denitrogenative Transformations: Suitably substituted benzotriazoles can serve as stable precursors to reactive metal carbenoids. By trapping these intermediates with various coupling partners like alkenes or alkynes, a range of complex N-containing heterocycles can be formed through processes like transannulations and insertions. acs.org

Investigating these and other novel reaction pathways will continue to unlock the synthetic potential of the benzotriazole core, enabling the construction of molecules with unprecedented complexity and function.

Integration of Benzotriazole Chemistry with Interdisciplinary Fields

The unique properties of substituted benzotriazoles make them highly valuable in a variety of scientific and technological fields beyond traditional organic synthesis. The future of benzotriazole research lies in its integration with these interdisciplinary areas.

Promising interdisciplinary avenues include:

Materials Science and Organic Electronics: Benzotriazole-containing conjugated polymers are emerging as multipurpose materials for organic electronic applications. rsc.org Their favorable solubility, optical, and electronic properties make them suitable for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and electrochromic devices. rsc.org Future work will focus on fine-tuning the polymer backbone with specific benzotriazole derivatives to optimize performance in these technologies.

Medicinal Chemistry and Chemical Biology: Benzotriazole derivatives are a mainstay in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties. gsconlinepress.comresearchgate.netmdpi.com Future research will focus on developing highly selective agents, overcoming drug resistance, and using benzotriazole-based molecules as chemical probes to study biological pathways. researchgate.nethilarispublisher.com

Supramolecular Chemistry: The three nitrogen atoms in the triazole ring make benzotriazole derivatives excellent ligands for forming coordination complexes with various metal ions. hilarispublisher.commdpi.com This property is being explored for the construction of novel supramolecular structures, metal-organic frameworks (MOFs), and sensors.

Environmental Chemistry: While widely used, the persistence of some benzotriazoles in the environment is a growing concern. wikipedia.org Future research will involve developing more biodegradable alternatives and exploring the use of benzotriazole derivatives as adsorbents for removing heavy metals and other pollutants from wastewater. gsconlinepress.com Phenylbenzotriazoles, which can be unintentionally generated during textile dyeing processes, are also a subject of study for their environmental occurrence and potential risks. nih.gov

By bridging the gap between fundamental chemistry and applied sciences, research on compounds like this compound and its analogues will continue to drive innovation across a wide scientific landscape.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 5-bromo-7-methyl-1H-1,2,3-benzotriazole?

- Answer : The compound's structure includes a benzotriazole core with bromine at position 5 and a methyl group at position 6. X-ray crystallography (e.g., SHELXL ) is critical for resolving bond lengths, angles, and crystal packing. Collision cross-section (CCS) data via mass spectrometry (e.g., [M+H]+ m/z 217.97, CCS 170.3 Ų) can validate gas-phase conformation . Computational tools like Gaussian or ORCA aid in predicting vibrational spectra (IR/Raman) and electronic properties.

Q. How is this compound synthesized, and what reaction conditions optimize yield?

- Answer : A common route involves bromination of 7-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Reaction monitoring via TLC or HPLC ensures purity . Microwave-assisted synthesis (120°C, 30 min) can improve yields (>80%) compared to traditional reflux methods. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques confirm the compound’s purity and stability under varying conditions?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard for purity assessment. Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking. Differential scanning calorimetry (DSC) identifies thermal decomposition thresholds .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods predict binding affinity?

- Answer : Docking studies (AutoDock Vina ) reveal interactions via π-π stacking (benzotriazole ring) and hydrogen bonding (N3 atom). Molecular dynamics simulations (GROMACS) assess stability in binding pockets. Pharmacokinetic properties (e.g., polar surface area <140 Ų, ≤10 rotatable bonds) are evaluated using Veber’s rules to predict oral bioavailability .

Q. What mechanistic insights explain its corrosion inhibition properties, and how do structural modifications enhance efficacy?

- Answer : The compound forms a protective film on metal surfaces via adsorption (Langmuir isotherm models). Synergistic effects with imidazoles improve inhibition efficiency in NaCl solutions. DFT calculations (B3LYP/6-311G**) identify electron-rich regions (N atoms) as active sites for metal coordination .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

- Answer : Discrepancies in crystal packing (e.g., planar vs. non-planar triazole rings) are addressed via SHELXL refinement and WinGX/ORTEP visualization . Multi-temperature XRD studies (100–300 K) differentiate static disorder from dynamic effects .

Q. What photolysis pathways dominate under UV exposure, and how do substituents influence degradation kinetics?

- Answer : CASPT2/CASSCF studies show N–N bond cleavage in the triazole ring as the primary photolytic pathway. Bromine’s electron-withdrawing effect slows degradation compared to non-halogenated analogs. Transient absorption spectroscopy tracks triplet-state intermediates.

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for benzotriazole derivatives?

- Answer : Variations arise from assay conditions (e.g., pH, solvent polarity) and substituent positioning. For example, bromine at position 5 enhances antibacterial activity compared to position 4 . Meta-analysis using standardized protocols (e.g., CLSI guidelines) and dose-response curves (Hill coefficients) clarifies structure-activity relationships .

Q. How can researchers reconcile discrepancies in collision cross-section (CCS) data across instrumentation platforms?

- Answer : Calibration with reference compounds (e.g., tetraalkylammonium salts) and ion mobility spectrometry (IMS) parameter normalization (drift gas pressure, temperature) reduce inter-lab variability. CCS values should be reported with error margins (±2 Ų) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.